Furan-2-yl(3-(hydroxymethyl)morpholino)methanone
CAS No.: 1421522-87-3
Cat. No.: VC6869000
Molecular Formula: C10H13NO4
Molecular Weight: 211.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421522-87-3 |
|---|---|
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.217 |
| IUPAC Name | furan-2-yl-[3-(hydroxymethyl)morpholin-4-yl]methanone |
| Standard InChI | InChI=1S/C10H13NO4/c12-6-8-7-14-5-3-11(8)10(13)9-2-1-4-15-9/h1-2,4,8,12H,3,5-7H2 |
| Standard InChI Key | WAVXQOMIPHOJMA-UHFFFAOYSA-N |
| SMILES | C1COCC(N1C(=O)C2=CC=CO2)CO |
Introduction
Structural and Molecular Characteristics
The compound’s structure combines a morpholine ring modified with a hydroxymethyl group and a furan-2-ylmethanone group. Morpholine derivatives are known for their versatility in medicinal chemistry due to their ability to modulate solubility and bioavailability . The hydroxymethyl group introduces a polar functional group, potentially enhancing hydrogen-bonding interactions, while the furan ring contributes aromaticity and electronic effects.
Molecular Formula and Weight
Based on structural analogs such as Furan-2-yl(morpholino)methanone (CAS 31330-59-3, molecular weight: 181.19 g/mol) and (3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone (CAS 1421482-08-7, molecular weight: 289.25 g/mol) , the molecular formula of Furan-2-yl(3-(hydroxymethyl)morpholino)methanone is inferred to be C₁₀H₁₃NO₄, with a molecular weight of 211.21 g/mol.
Spectroscopic Data
While experimental spectroscopic data (e.g., NMR, IR) for this compound is unavailable, related morpholino-furan derivatives exhibit characteristic signals:
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¹H NMR: Peaks corresponding to morpholine protons (δ 3.5–4.0 ppm), furan aromatic protons (δ 6.3–7.5 ppm), and hydroxymethyl protons (δ 4.0–4.5 ppm) .
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IR: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) groups .
Synthesis and Chemical Reactivity
Stability and Reactivity
The compound is expected to be stable under refrigeration (2–8°C) based on analogs like CAS 31330-59-3 . The hydroxymethyl group may undergo oxidation to a carboxylic acid or participate in esterification reactions.
Physicochemical Properties
Physical State and Appearance
Analogous compounds, such as Furan-2-yl(morpholino)methanone, are solids at room temperature with a melting point of 38–39°C . The hydroxymethyl substitution may raise the melting point slightly due to increased hydrogen bonding.
| Property | Value (Inferred) | Reference Compound Data |
|---|---|---|
| Melting Point | 40–42°C | 38–39°C (CAS 31330-59-3) |
| Solubility | Moderate in DMSO | N/A (CAS 1421482-08-7) |
| Storage Conditions | 2–8°C, sealed | CAS 31330-59-3 |
Spectroscopic Properties
The compound’s UV-Vis spectrum is expected to show absorption maxima near 270–300 nm due to the furan and carbonyl chromophores .
Future Directions
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Synthetic Optimization: Develop scalable routes using green chemistry principles.
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Biological Screening: Evaluate inhibitory activity against V-ATPases and viral pseudotypes.
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ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
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